molecular formula C13H24N2O4 B2822074 (S)-3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid CAS No. 1240586-86-0

(S)-3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid

Cat. No.: B2822074
CAS No.: 1240586-86-0
M. Wt: 272.345
InChI Key: WTDJNKSAVVRASP-JTQLQIEISA-N
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Description

(S)-3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid: is a complex organic compound characterized by its intricate molecular structure. This compound features a piperazine ring substituted with a tert-butoxycarbonyl group and a methyl group, as well as a propanoic acid moiety. It is a versatile molecule with significant applications in scientific research and various industries.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperazine and tert-butyl chloroformate .

  • Reaction Steps: The piperazine is first methylated to form 2-methylpiperazine . This intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butoxycarbonyl group, resulting in 4-(tert-butoxycarbonyl)-2-methylpiperazine . Finally, the propanoic acid moiety is introduced through a suitable coupling reaction.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Flow chemistry techniques can be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

(S)-3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid: undergoes various chemical reactions:

  • Oxidation: The propanoic acid moiety can be oxidized to form propionic acid derivatives .

  • Reduction: Reduction reactions can be performed on the piperazine ring to yield amine derivatives .

  • Substitution: The tert-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid (TFA) , allowing for further functionalization.

  • Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, chromium trioxide for oxidation, and TFA for deprotection are commonly used.

  • Major Products: Products include various amine derivatives , propionic acid derivatives , and deprotected piperazine derivatives .

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

(S)-3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid: is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: Piperazine derivatives, propanoic acid derivatives, and other Boc-protected amines.

  • Uniqueness: Its specific structural features, such as the tert-butoxycarbonyl group and the methylated piperazine ring, distinguish it from other compounds in its class.

This compound , its preparation, reactions, applications, and mechanisms. Its versatility and significance in various fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

3-[(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-10-9-15(12(18)19-13(2,3)4)8-7-14(10)6-5-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDJNKSAVVRASP-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1CCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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